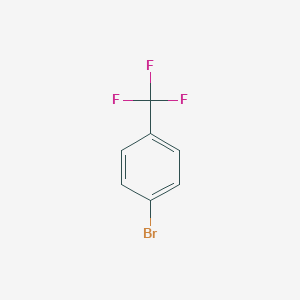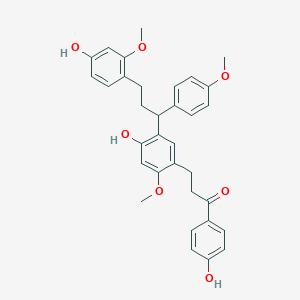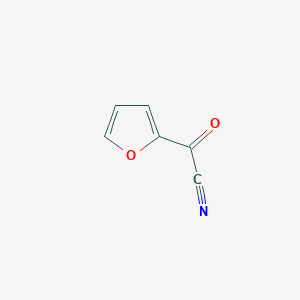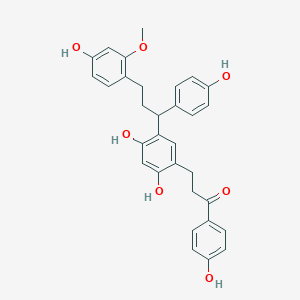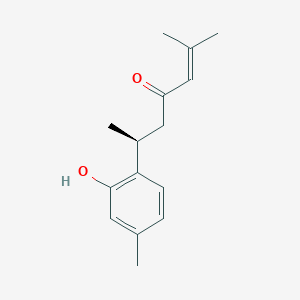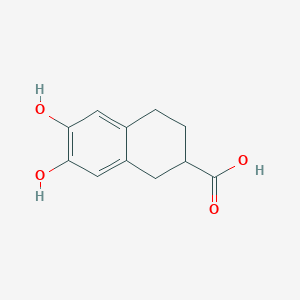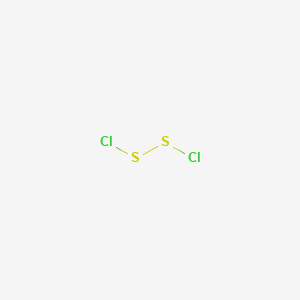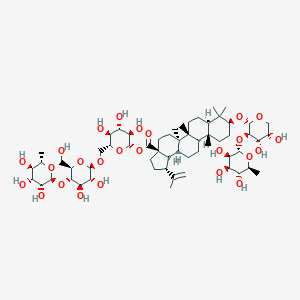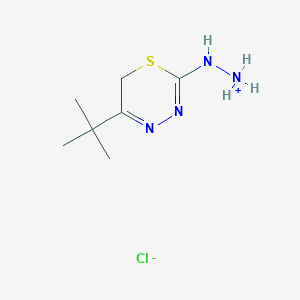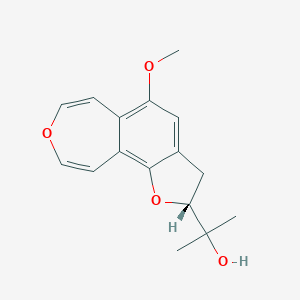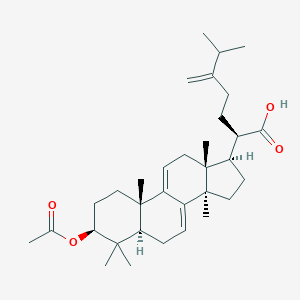![molecular formula C23H32N4O8 B150104 [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate CAS No. 137057-45-5](/img/structure/B150104.png)
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and molecular biology.
作用機序
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a nucleoside analog that can be incorporated into RNA molecules during transcription. Once incorporated, it can interfere with the normal function of RNA molecules by inhibiting the synthesis of new RNA strands or by inducing premature termination of RNA synthesis. This can lead to the inhibition of viral replication or the inhibition of cancer cell growth.
生化学的および生理学的効果
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has been shown to have potent antiviral and anticancer activities in various in vitro and in vivo studies. It has been shown to inhibit the replication of various viruses such as hepatitis C virus, human immunodeficiency virus, and herpes simplex virus. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia.
実験室実験の利点と制限
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has several advantages as a tool for scientific research. It is a stable and easily synthesizable compound that can be used as a starting material for the synthesis of various nucleoside analogs. It can also be used as a probe to study the structure and function of RNA molecules. However, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in lab experiments requires caution as it can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in scientific research. One direction is the development of new nucleoside analogs that have improved antiviral and anticancer activities. Another direction is the study of the mechanism of action of various enzymes that are involved in RNA metabolism using [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate as a tool. Additionally, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in the development of new RNA-based therapies for various diseases is also a promising direction for future research.
Conclusion:
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new antiviral and anticancer therapies and a better understanding of RNA metabolism.
合成法
The synthesis of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate involves several steps. The first step involves the protection of the hydroxyl groups of ribose with acetonide. The second step involves the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The third step involves the coupling of the protected ribose derivative with 6-methoxypurine in the presence of a phosphoramidite reagent. The fourth step involves the deprotection of the DMT group and the acetonide group. The final step involves the esterification of the resulting hydroxyl group with 2-methylpropanoic acid.
科学的研究の応用
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has potential applications in various fields of scientific research. It can be used as a starting material for the synthesis of various nucleoside analogs that have potential antiviral and anticancer activities. It can also be used as a probe to study the structure and function of RNA molecules. Moreover, it can be used as a tool to study the mechanism of action of various enzymes that are involved in RNA metabolism.
特性
CAS番号 |
137057-45-5 |
|---|---|
製品名 |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
分子式 |
C23H32N4O8 |
分子量 |
492.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C23H32N4O8/c1-11(2)21(28)32-8-14-16(34-22(29)12(3)4)17(35-23(30)13(5)6)20(33-14)27-10-26-15-18(27)24-9-25-19(15)31-7/h9-14,16-17,20H,8H2,1-7H3/t14-,16-,17+,20-/m1/s1 |
InChIキー |
FVFMDKXQPSYZRY-DFYYWFRZSA-N |
異性体SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
正規SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



